molecular formula C13H8N2O2 B1503886 5-(4-Cyanophenyl)picolinic acid CAS No. 648898-17-3

5-(4-Cyanophenyl)picolinic acid

Cat. No.: B1503886
CAS No.: 648898-17-3
M. Wt: 224.21 g/mol
InChI Key: CCZPEZXGRLXSAL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)picolinic acid is a high-value chemical intermediate designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. With the molecular formula C13H8N2O2 and a molecular weight of 224.21 g/mol, this compound features a picolinic acid backbone strategically substituted with a 4-cyanophenyl group, making it a versatile scaffold for synthesizing more complex molecules . In pharmaceutical research, picolinic acid derivatives are recognized for their significant biological properties and are frequently investigated for their potential in drug discovery programs . The structure of this compound makes it a prime candidate for use in metal coordination chemistry, as the picolinic acid moiety is a known bidentate chelating agent for various metal ions, which can be applied in developing diagnostic or therapeutic agents . Furthermore, its structural similarity to other picolinic acid compounds suggests potential as a building block for molecules with immunomodulatory or anti-infective activities, as some picolinic acids are metabolites of tryptophan and play a role in biological processes such as zinc transport . Within agrochemical research, this compound serves as a key precursor in the design of novel synthetic auxin herbicides. Researchers are actively developing new 6-aryl-2-picolinic acid compounds to discover herbicides with potent activity and favorable environmental profiles . The molecular structure of this compound allows for further functionalization, enabling chemists to explore structure-activity relationships and optimize properties for specific applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-cyanophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZPEZXGRLXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679295
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648898-17-3
Record name 5-(4-Cyanophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling-Based Synthesis

One of the most prominent and widely employed methods for synthesizing 5-(4-cyanophenyl)picolinic acid is through the Suzuki cross-coupling reaction. This method involves coupling a 5-bromopicolinic acid derivative with a 4-cyanophenylboronic acid or its derivatives.

Key Steps:

  • Starting Materials: 5-bromopicolinic acid (or its ester derivatives) and 4-cyanophenylboronic acid.
  • Catalysts: Palladium-based catalysts such as bis-(triphenylphosphine) palladium(II) chloride.
  • Conditions: Typically carried out in polar aprotic solvents under inert atmosphere, with bases like potassium carbonate.
  • Outcome: Formation of this compound or its ester precursor, which can be hydrolyzed to the free acid.

Research Findings:

  • The Suzuki coupling route was used to prepare this compound (compound 16g) as a key intermediate for further derivatization in medicinal chemistry studies.
  • This method allows for the introduction of various substituents on the phenyl ring by using appropriately substituted boronic acids, enabling structure-activity relationship (SAR) studies.
  • The final amide coupling step following Suzuki coupling was noted to have moderate yields (8–42%), sufficient for biological testing without further optimization.
Step Reagents/Conditions Product Yield/Notes
1 5-bromopicolinic acid + 4-cyanophenylboronic acid, Pd catalyst, base, inert atmosphere This compound ester Moderate to good yields
2 Hydrolysis of ester under acidic/basic conditions This compound (free acid) High purity for biological use

Nucleophilic Substitution via Cyanation of Halogenated Picolinic Esters

Another synthetic approach involves the conversion of halogenated picolinic acid esters into the corresponding cyano derivatives through nucleophilic substitution with cyanide sources.

Key Steps:

  • Starting Material: 5-bromo-4-methoxy-2-methylpicolinate ester.
  • Cyanation Reagents: Cuprous cyanide (CuCN), zinc cyanide (Zn(CN)2), or sodium cyanide (NaCN).
  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Conditions: Gas shielded environment, temperatures between 80–100 °C.
  • Post-Reaction: Hydrolysis of the methyl ester to yield the free 5-cyano-4-methoxypicolinic acid, followed by salt formation if required.

Research Findings:

  • This method was described for the preparation of 5-cyano-4-methoxypicolinic acid hydrochlorides, which are structurally related compounds, indicating the feasibility of cyanation on picolinic acid derivatives.
  • The cyanation step proceeds efficiently under palladium catalysis with nucleophilic cyanide sources, providing a novel synthetic path for cyano-substituted picolinic acids.
  • The hydrolysis and salt formation steps are straightforward and yield high-purity products suitable for pharmaceutical applications.
Step Reagents/Conditions Product Yield/Notes
S1 Oxidation of 5-bromo-4-methoxypicoline with KMnO4 or NaMnO4 5-bromo-4-methoxypicolinic acid Purification by solvent extraction
S2 Esterification with methanol under acidic conditions 5-bromo-4-methoxypicolinate methyl ester Precursor for cyanation
S3 Pd(PPh3)4 catalyzed reaction with CuCN/NaCN/Zn(CN)2 at 80–100 °C 5-cyano-4-methoxypicolinate methyl ester Efficient cyanation
S4 Hydrolysis under alkaline conditions 5-cyano-4-methoxypicolinic acid High purity
S5 Reaction with acid to form hydrochloride salts Hydrochloride salts of cyano-picolinic acid Useful for pharmaceutical formulations

Alternative Synthetic Attempts and Challenges

  • Attempts to reduce nitrile groups on methyl 4-cyanopicolinate derivatives via catalytic hydrogenation using Pd/C in pyridine were unsuccessful, indicating limitations in direct reduction methods for this compound class.
  • The preparation of iodinated picolinic acid derivatives as intermediates (e.g., 4-iodomethylpicolinate) has been reported to facilitate further coupling reactions, but these multi-step processes require careful control of reaction conditions and purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Suzuki Coupling 5-bromopicolinic acid + 4-cyanophenylboronic acid Pd catalysts, base, inert atmosphere Polar aprotic solvents, rt to mild heat Versatile, allows substitution pattern variation Moderate yields in amide coupling step
Cyanation of Halogenated Esters 5-bromo-4-methoxypicolinate ester CuCN/NaCN/Zn(CN)2, Pd(PPh3)4 80–100 °C, gas shielded Efficient cyanation, scalable Multi-step synthesis, requires toxic cyanide handling
Catalytic Hydrogenation (Attempted) 4-cyano-2-methylpicolinate Pd/C, pyridine Hydrogenation conditions Direct reduction approach Unsuccessful for this substrate

Research Insights and Practical Considerations

  • The Suzuki coupling method remains the most practical and widely adopted route for synthesizing this compound due to its versatility and ability to incorporate diverse substituents for SAR studies.
  • Cyanation of halogenated picolinic esters under palladium catalysis provides a valuable alternative, especially for derivatives with additional functional groups such as methoxy substituents.
  • Handling of cyanide reagents requires strict safety protocols due to their toxicity.
  • The unsuccessful catalytic hydrogenation attempts highlight the need for alternative reduction strategies or protective group manipulations when targeting aminomethyl derivatives from nitriles.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The picolinic acid core can be reduced to form a corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-Cyanobenzoic acid

  • Reduction: 5-(4-Cyanophenyl)picolinamide

  • Substitution: Various amides and amines

Scientific Research Applications

Chemistry

  • Building Blocks for Synthesis : 5-(4-Cyanophenyl)picolinic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications, making it versatile for creating derivatives with tailored properties.
ApplicationDescription
Synthesis of Coordination CompoundsUtilized in the formation of metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Organic SynthesisActs as a precursor for various organic reactions, including substitution and oxidation processes.

Biology

  • Biological Activity : Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Its interactions with biomolecules, particularly in enzyme inhibition, are under investigation.
Biological ApplicationMechanism
Antiviral ResearchPotential to inhibit viral replication by interacting with zinc finger proteins, disrupting their function.
Anticancer StudiesInvestigated for its ability to induce apoptosis in cancer cells through specific molecular interactions.

Medicine

  • Therapeutic Potential : The compound is being researched for its potential use in pharmaceuticals, particularly as an antiviral or anticancer agent.
Medical ApplicationFindings
Antiviral AgentPreliminary studies show promise in inhibiting viral infections by targeting specific cellular pathways.
Cancer TreatmentIn vitro studies reveal that it may enhance the efficacy of existing chemotherapeutic agents.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings.
Industrial ApplicationPurpose
Advanced MaterialsUsed as an intermediate in the synthesis of materials with specific electronic or optical properties.
AgrochemicalsExplored as a potential precursor in the development of herbicides due to its structural similarity to plant hormones.

Case Studies

  • Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of picolinic acid, including this compound, exhibited significant antiviral activity against several viral strains by inhibiting their replication mechanisms .
  • Cancer Research : Research published in Cancer Letters highlighted that compounds similar to this compound showed promise in inducing apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Synthesis Optimization : A recent study optimized the synthetic route for producing this compound using green chemistry principles, resulting in reduced waste and improved yields .

Mechanism of Action

The mechanism by which 5-(4-Cyanophenyl)picolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Cyanophenyl Isomers
Compound Substituent Position Physical State Purity (%) HPLC tR (min) LRMS [M+H]+ (m/z) Notes Reference
5-(2-Cyanophenyl)picolinic acid Ortho (2-) Pink solid N/A N/A N/A Potential instability inferred
5-(3-Cyanophenyl)picolinic acid Meta (3-) Brown solid >85 3.261 225.1 Lower retention time
5-(4-Cyanophenyl)picolinic acid Para (4-) Grey-white >85 3.724 225.1 Optimal purity and stability
  • Key Insight: The para-cyano isomer exhibits superior stability and purity compared to ortho and meta isomers, likely due to reduced steric hindrance and symmetric electronic distribution .
Electron-Withdrawing vs. Electron-Donating Groups
Compound Substituent Physical State Molecular Weight Biological Activity Notes Reference
5-(4-Methoxyphenyl)picolinic acid -OCH₃ (donating) White solid 229.23 N/A Enhanced solubility vs. cyano analog
5-(4-Carboxyphenyl)picolinic acid -COOH (withdrawing) N/A 243.21 N/A Higher acidity; potential for salt formation
This compound -CN (withdrawing) Grey-white 225.1 Antileishmanial activity (compound 17e) Moderate potency (19% yield)
5-(4-Trifluoromethoxy)phenyl)picolinic acid -OCF₃ (withdrawing) N/A 287.2 N/A Enhanced lipophilicity
  • Key Insight : Electron-withdrawing groups (e.g., -CN, -COOH) increase acidity and may enhance binding to biological targets, while electron-donating groups (e.g., -OCH₃) improve solubility .

Alkyl-Substituted Derivatives

Compound Substituent Antibacterial Activity (MIC) Solubility/Stability Reference
5-(4-Butylphenyl)picolinic acid (qy17) -C₄H₉ (linear alkyl) Effective against Enterococcus faecium High solubility, stable
5-(4-(tert-Butyl)phenyl)picolinic acid (qy20) -C(CH₃)₃ (branched) Less effective than qy17 Lower solubility
This compound -CN Not reported for bacteria Moderate solubility
  • Key Insight: Linear alkyl chains (e.g., butyl in qy17) enhance antibacterial activity and solubility compared to bulky tert-butyl or rigid cyano groups .

Halogenated Analogs

Compound Substituent Notes Reference
4-Chloropicolinic acid -Cl Used in herbicide formulations; inhibits weed growth
This compound -CN No direct herbicidal data; potential for niche applications
  • Key Insight: Chlorine substituents are prioritized in agrochemicals due to cost and efficacy, while cyano derivatives remain underexplored in this field .

Biological Activity

5-(4-Cyanophenyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a cyanophenyl substituent. The presence of the cyano group enhances its electronic properties, influencing its reactivity and biological interactions.

Property Description
Molecular FormulaC₁₁H₈N₂O₂
Molecular Weight200.19 g/mol
SolubilitySoluble in polar solvents
pKaApproximately 4.5

Anticancer Activity

Research indicates that derivatives of picolinic acid, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this structure can interfere with cellular processes critical for cancer cell proliferation.

  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Antibacterial Properties

The antibacterial activity of this compound has also been explored. It has demonstrated moderate to strong efficacy against several bacterial strains.

  • Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to zinc finger proteins, disrupting their function and potentially inhibiting viral replication processes .

  • Binding Studies : Docking studies have indicated that the compound interacts favorably with amino acids in target proteins, showcasing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring significantly affect its potency and selectivity.

  • Comparison with Similar Compounds :
Compound Biological Activity
Picolinic AcidZinc absorption, neuroprotective effects
Nicotinic AcidAnti-inflammatory properties
Isonicotinic AcidUsed in various pharmaceuticals

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Cyanophenyl)picolinic acid?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling and ester hydrolysis . For example, methyl 5-bromopicolinate can undergo Suzuki coupling with 4-cyanophenylboronic acid to introduce the cyanophenyl moiety, followed by hydrolysis of the methyl ester to yield the carboxylic acid group . Alternative routes, such as the Pinner reaction , may be adapted for derivatives by modifying precursor substituents (e.g., nitrile groups) . Key considerations include optimizing catalyst systems (e.g., Pd-based catalysts for Suzuki coupling) and reaction conditions (temperature, solvent polarity) to enhance yield and purity.

Basic: What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent integration (e.g., distinguishing cyanophenyl vs. picolinic acid protons) .
  • X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in coordination polymers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm1^{-1}, carboxylic acid O-H stretch) .

Advanced: How can researchers design coordination compounds using this compound for catalytic applications?

The carboxylic acid and pyridyl nitrogen groups enable chelation with transition metals (e.g., CuII^{II}, CoII^{II}) to form coordination polymers. Experimental design should include:

  • Hydrothermal Synthesis : Optimize pH, temperature, and ligand-to-metal ratios to control topology (e.g., 2D sheets vs. 3D frameworks) .
  • Catalytic Testing : Assess activity in oxidation or coupling reactions. For example, CuII^{II} complexes may catalyze C-H activation ; monitor turnover frequency (TOF) via GC-MS or HPLC .
  • DFT Calculations : Predict electronic structure and active sites to rationalize catalytic mechanisms .

Advanced: How should contradictory bioactivity data between structural analogs be resolved?

Contradictions (e.g., varying antimicrobial efficacy in analogs like qy17 vs. qy20 ) require:

  • Transcriptomic Profiling : Compare gene expression changes in target organisms (e.g., Staphylococcus haemolyticus) to identify pathways affected by structural variations (e.g., trifluoromethyl vs. tert-butyl groups) .
  • Orthogonal Assays : Validate bioactivity via time-kill curves (pharmacodynamics) and membrane permeability assays (e.g., SYTOX Green uptake) to distinguish mechanistic differences.
  • Solubility and Stability Studies : Use HPLC to quantify compound degradation under assay conditions, which may explain potency discrepancies .

Basic: What physicochemical properties influence the solubility and stability of this compound?

  • Polarity : The cyanophenyl group enhances hydrophobicity, while the carboxylic acid improves aqueous solubility at basic pH.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ~250°C for related picolinic acid derivatives) .
  • pH-Dependent Behavior : Protonation states (carboxylic acid vs. carboxylate) affect solubility and metal-binding capacity. Titration studies (pH 2–12) are recommended .

Advanced: What computational strategies predict the reactivity of this compound in drug discovery?

  • Molecular Docking : Screen against target enzymes (e.g., IDO1 in tryptophan metabolism ) using AutoDock Vina; prioritize binding poses with low ΔG values.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity to guide analog design .
  • MD Simulations : Assess ligand-protein complex stability over 100-ns trajectories (e.g., GROMACS) to identify persistent interactions .

Advanced: How can structural modifications enhance the compound’s bioactivity or catalytic efficiency?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to modulate electronic effects and improve antimicrobial activity .
  • Co-crystal Formation : Co-crystallize with co-ligands (e.g., bipyridine) to stabilize metal centers in coordination polymers, enhancing catalytic turnover .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-Cyanophenyl)picolinic acid
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